4-(2,3-dimethylphenyl)butanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13621-30-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9-5-3-6-11(10(9)2)7-4-8-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
InChI Key |
ZTGIHSPNBGGQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCCC(=O)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,3 Dimethylphenyl Butanoic Acid
Strategic Approaches to the Carbon Skeleton Assembly
The critical challenge in synthesizing 4-(2,3-dimethylphenyl)butanoic acid lies in the formation of the C-C bond that connects the 2,3-dimethylphenyl (xylenyl) group to the butanoic acid chain. The following sections detail prominent strategies to achieve this linkage.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a robust, two-step route to 4-arylbutanoic acids. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction can be adapted for the synthesis of the target compound starting from 1,2-dimethylbenzene (o-xylene).
The process begins with the acylation of o-xylene (B151617) using an appropriate acylating agent, such as succinic anhydride (B1165640) or γ-butyrolactone, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.cngoogle.com Using succinic anhydride, for instance, results in the formation of an intermediate, 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. This reaction proceeds via the generation of an acylium ion electrophile that then attacks the electron-rich aromatic ring of o-xylene. sigmaaldrich.cnyoutube.com
The second step involves the reduction of the keto group in the intermediate to a methylene (B1212753) group (-CH₂-). Classic reduction methods are well-suited for this transformation:
Clemmensen Reduction: Utilizes a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.
Wolff-Kishner Reduction: Employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521), at high temperatures. chemicalbook.com
Both reduction methods effectively convert the aryl ketone intermediate into the desired this compound. The Friedel-Crafts acylation offers the advantage of using readily available and inexpensive starting materials, although it requires stoichiometric amounts of the Lewis acid catalyst. organic-chemistry.org
Table 1: Overview of the Friedel-Crafts Acylation Route
| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |
| 1 | Friedel-Crafts Acylation | 1,2-Dimethylbenzene, Succinic Anhydride, AlCl₃ | 4-(2,3-dimethylphenyl)-4-oxobutanoic acid | Forms the C-C bond and introduces the four-carbon chain. |
| 2 | Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | This compound | Removes the keto group to yield the final alkane chain. |
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the precise formation of carbon-carbon bonds under relatively mild conditions.
The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of this compound, this can be envisioned by coupling a (2,3-dimethylphenyl)boronic acid with a four-carbon building block, such as an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate).
The catalytic cycle involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the butanoate ester.
Transmetalation: The aryl group is transferred from the boronic acid to the palladium(II) center.
Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the palladium(0) catalyst.
A base is required to facilitate the transmetalation step. libretexts.org A significant advantage of this method is its high functional group tolerance. The resulting ester can be easily hydrolyzed to the final carboxylic acid. Recent advances include the development of stable boronic acid surrogates, like N-methyliminodiacetic acid (MIDA) boronates, which are air- and moisture-stable and allow for controlled, iterative cross-coupling reactions. sigmaaldrich.com
Table 2: Components of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example for this Synthesis | Role |
| Aryl Source | (2,3-Dimethylphenyl)boronic acid | Nucleophilic aryl partner |
| Alkyl Source | Ethyl 4-bromobutanoate | Electrophilic alkyl partner with a leaving group |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |
| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants and facilitates the reaction |
A frontier in synthetic methodology is the direct functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed enantioselective C(sp³)–H arylation has emerged as a powerful tool for synthesizing chiral molecules. nih.gov This strategy can be applied to the synthesis of chiral butanoic acid derivatives by activating a C-H bond at the β- or γ-position of the acid chain.
In this approach, the carboxylic acid functional group itself can act as a weakly coordinating directing group, guiding the palladium catalyst to a specific C(sp³)–H bond. The use of a chiral ligand complexed to the palladium center allows for the stereocontrolled formation of a new C-aryl bond, leading to an enantiomerically enriched product. nih.govresearchgate.net For example, acetyl-protected aminoethyl amine (APAA) ligands have been developed for the enantioselective C(sp³)–H arylation of free carboxylic acids. nih.gov This method provides a highly atom-economical route to chiral acids from simple, non-chiral precursors. researchgate.net
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. masterorganicchemistry.com The synthesis of this compound via this route typically involves the reaction of a Grignard reagent with an electrophile.
One common pathway is the carboxylation of a Grignard reagent. ntu.edu.sgjove.com This involves:
Preparation of an organohalide, such as 1-(4-bromobutyl)-2,3-dimethylbenzene.
Reaction of this halide with magnesium metal in an ether solvent to form the corresponding Grignard reagent.
Reaction of the Grignard reagent with solid carbon dioxide (dry ice), which acts as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. libretexts.org
Acidic workup (e.g., with aqueous HCl) to protonate the resulting magnesium carboxylate salt, yielding the final carboxylic acid. libretexts.orglibretexts.org
An alternative Grignard approach involves preparing 2,3-dimethylphenylmagnesium bromide (from 1-bromo-2,3-dimethylbenzene) and reacting it with an electrophile like γ-butyrolactone. This reaction opens the lactone ring to form the desired carbon skeleton, which after workup and potential subsequent steps, yields the target acid. A major limitation of Grignard syntheses is their incompatibility with protic functional groups (like -OH, -NH, -SH) in the substrate. ntu.edu.sg
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates portions of all starting materials. nih.gov MCRs are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally complex molecules. nih.gov
While not a direct method for synthesizing the parent this compound, MCRs offer a powerful platform for creating its complex derivatives. For instance, this compound can serve as the carboxylic acid component in the well-known Ugi four-component reaction. nih.gov In a hypothetical Ugi reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide to produce a complex bis-amide derivative in a single step. This approach is ideal for exploring the chemical space around the parent molecule to discover new compounds with desired properties.
Palladium-Catalyzed Coupling Reactions for Aryl-Alkyl C-C Bond Formation
Functional Group Interconversions and Derivatization in the Synthetic Pathway
Functional group interconversions are fundamental to the synthesis of this compound, allowing for the strategic transformation of precursor molecules into the final product.
The carboxylic acid moiety of the target compound is often introduced in the final steps of a synthetic sequence through the hydrolysis of stable precursors like nitriles and esters. britannica.com This approach is advantageous as nitriles and esters are generally less reactive and more tolerant of various reaction conditions used to construct the molecule's carbon framework.
From Nitriles:
The hydrolysis of a nitrile precursor, such as 4-(2,3-dimethylphenyl)butanenitrile, is a common and effective method for preparing the corresponding carboxylic acid. britannica.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.ukcommonorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong mineral acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. organicchemistrytutor.comlibretexts.org A subsequent nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.comjove.com
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. jove.com A final acidification step with a strong acid is required to protonate the carboxylate and yield the free carboxylic acid. chemguide.co.uk
The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups present in the molecule. commonorganicchemistry.com
From Esters:
Ester hydrolysis, also known as saponification when carried out under basic conditions, is another key route to the carboxylic acid. orgoreview.comwikipedia.org A suitable precursor would be an alkyl 4-(2,3-dimethylphenyl)butanoate.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. wikipedia.orglibretexts.org The ester is heated with a large excess of water in the presence of a catalytic amount of strong acid. libretexts.orglibretexts.orgcommonorganicchemistry.com The use of excess water helps to drive the equilibrium toward the formation of the carboxylic acid and the corresponding alcohol. orgoreview.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. orgoreview.comlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a stoichiometric amount of a strong base, like NaOH. wikipedia.orglibretexts.org The reaction is irreversible because the final carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. wikipedia.orglibretexts.org The mechanism begins with the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. wikipedia.org Subsequent acidification of the resulting carboxylate salt solution yields the final carboxylic acid. byjus.com
| Precursor Type | Method | Reagents | Key Features |
| Nitrile | Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Proceeds via an amide intermediate; directly yields the carboxylic acid. chemguide.co.ukorganicchemistrytutor.comlibretexts.org |
| Nitrile | Basic Hydrolysis | NaOH or KOH, Heat; then H₃O⁺ | Forms a carboxylate salt, requiring a final acidification step. chemguide.co.ukchemistrysteps.com |
| Ester | Acidic Hydrolysis | Excess H₂O, Acid Catalyst, Heat | Reversible reaction; equilibrium driven by excess water. orgoreview.comwikipedia.orgcommonorganicchemistry.com |
| Ester | Basic Hydrolysis | NaOH or KOH, H₂O, Heat; then H₃O⁺ | Irreversible reaction (saponification); forms a carboxylate salt before acidification. wikipedia.orglibretexts.orglibretexts.org |
Chemoselectivity is crucial when other reducible or oxidizable functional groups are present in a precursor molecule.
Chemoselective Oxidations:
One potential synthetic route involves the oxidation of a precursor alcohol, such as 4-(2,3-dimethylphenyl)butan-1-ol.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.comlibretexts.orgchemguide.co.uk The reaction must be performed under conditions that ensure complete oxidation, as milder conditions might yield the corresponding aldehyde. chemguide.co.uk
Another approach is the oxidation of the alkyl side chain of a suitable aromatic precursor.
Oxidation of Alkylbenzenes: Aromatic carboxylic acids can be prepared by the vigorous oxidation of alkyl groups attached to the benzene (B151609) ring using reagents like KMnO₄ or chromic acid. byjus.comlibretexts.org For the synthesis of this compound, this method would be more applicable to creating a precursor, as direct oxidation of a molecule like 1-butyl-2,3-dimethylbenzene would likely affect the butanoyl chain. However, if a precursor with an additional, more easily oxidizable alkyl group were designed, this method could be employed chemoselectively.
Chemoselective Reductions:
A plausible synthetic strategy could involve a Friedel-Crafts acylation of 1,2-dimethylbenzene with succinic anhydride to form 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. The next step would require the chemoselective reduction of the ketone group while leaving the carboxylic acid intact.
Ketone Reduction: The Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, is a classic method for reducing a ketone to a methylene group. chemicalbook.com This method is performed under basic conditions, making it suitable for substrates with acid-sensitive functional groups. Another common method is the Clemmensen reduction, which uses a zinc-mercury amalgam in concentrated hydrochloric acid.
Stereoselective Synthesis of Chiral Analogues of Butanoic Acids
While this compound itself is achiral, methods for stereoselective synthesis are critical for producing its chiral analogues, which may have applications in various fields. Creating a chiral center, for instance at the α- or β-position of the butanoic acid chain, requires precise control over the stereochemistry of the reaction.
Common strategies for asymmetric synthesis include:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, which already contain the desired stereocenters. ethz.ch
Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the new stereocenter is formed, the auxiliary is removed. Evans auxiliaries, for example, are well-known for their use in the stereoselective alkylation of enolates.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ethz.ch This can involve chiral metal complexes or organocatalysts. For instance, the diastereoselective reduction of a keto-imine derived from (R)-3,4-dihydroxybutan-2-one has been used as a route to key chiral intermediates. mdpi.com
In the context of butanoic acid analogues, a key reaction could be the diastereoselective alkylation of a chiral enolate or a stereoselective reduction of a carbon-carbon double bond or a ketone. For example, phosphine-boranes can be diastereoselectively added to chiral α,β-unsaturated amides, which can then be converted to optically pure carboxylic acid derivatives. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. psu.eduresearchgate.netacs.org
Key principles include:
Prevention: It is better to prevent waste than to treat it after it has been created. psu.edu
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. psu.edunih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. psu.eduacs.org
Design for Energy Efficiency: Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are ideal. psu.eduacs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. psu.eduresearchgate.net
To align with green chemistry principles, moving away from volatile organic compounds (VOCs) is a primary goal.
Solvent-Free Synthesis: Also known as solid-state reactions, these are performed by mixing and grinding solid reactants, sometimes with gentle heating. cmu.eduscience.gov This approach eliminates the need for solvents, which simplifies purification, reduces waste, and can sometimes lead to different selectivity compared to solution-phase reactions. For example, certain thermal reactions of carboxylic acid salts have been shown to proceed efficiently in the solid state. cmu.edu
Aqueous Medium Syntheses: Water is an environmentally benign solvent. While organic compounds often have low solubility in water, techniques like the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The hydrolysis of nitriles and esters to form carboxylic acids are classic examples of reactions that utilize water as a reagent and can be adapted to use it as a green solvent. chemguide.co.uk
Atom Economy:
This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate minimal waste. nih.govjocpr.com In contrast, substitution and elimination reactions often have poor atom economy. nih.govrsc.org
| Reaction Type | Atom Economy | Example |
| Addition | High (often 100%) | Diels-Alder Reaction, Catalytic Hydrogenation jocpr.com |
| Rearrangement | High (100%) | Benzilic Acid Rearrangement jocpr.com |
| Substitution | Low | Sₙ2 reactions where a leaving group is displaced |
| Elimination | Low | Dehydration of an alcohol to form an alkene |
Catalytic Methodologies:
Employing catalysts is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can enhance selectivity, all while being used in small quantities. psu.edu
Metal-Catalyzed Reactions: A potential green synthesis of this compound could involve a catalytic carbonylation step. For instance, the BHC synthesis of Ibuprofen, a structurally related arylalkanoic acid, features a palladium-catalyzed carbonylation of an alcohol, which is a highly atom-economical step. rsc.org
Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive heavy metals. For instance, the synthesis of certain heterocyclic compounds can be achieved using organocatalysts like N,N-dimethylethanolamine under solvent-free conditions. science.gov
Biocatalysis: Enzymes can be used to perform highly selective transformations under mild, aqueous conditions. For example, an enzyme-catalyzed hydrolysis could be used for the stereoselective synthesis of a chiral analogue. mdpi.com
By prioritizing catalytic methods, aqueous or solvent-free conditions, and designing synthetic routes with high atom economy, the production of this compound can be made more sustainable and efficient.
Chemical Reactivity and Mechanistic Investigations of 4 2,3 Dimethylphenyl Butanoic Acid
Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety
The dimethylphenyl moiety of 4-(2,3-dimethylphenyl)butanoic acid is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are influenced by the activating and directing effects of the two methyl groups and the deactivating effect of the butanoic acid side chain. Key examples of such reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comchadsprep.com
The two methyl groups are ortho, para-directing and activating, while the butanoic acid chain is a deactivating group. In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions activated by the methyl groups.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like AlCl₃ or FeBr₃. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The specific substitution pattern on the 2,3-dimethylphenyl ring will depend on the interplay of electronic and steric effects of the substituents already present.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations.
Esterification and Amidation Reactions
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. chemguide.co.ukchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com For example, the reaction of this compound with ethanol (B145695) would yield ethyl 4-(2,3-dimethylphenyl)butanoate. youtube.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Amidation: Carboxylic acids can be converted to amides by reaction with amines. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide.
A study on the amidation of carboxyphenylboronic acids demonstrated that direct reaction with amines in the presence of a catalyst can yield amides. researchgate.net While not directly on this compound, this suggests that similar direct amidation methods could potentially be applied.
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols. youtube.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.ukmasterorganicchemistry.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for this transformation and can offer better selectivity in the presence of other reducible functional groups. youtube.comcommonorganicchemistry.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. youtube.comlibretexts.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. chemguide.co.uk Therefore, this transformation requires the use of milder, more selective reducing agents or a two-step process. One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. Acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), a less reactive hydride reagent. libretexts.org Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to decarboxylation, the reaction can be induced under certain conditions or with specific structural features.
For simple carboxylic acids, decarboxylation is not a spontaneous process. However, certain substituted carboxylic acids, such as β-keto acids and malonic acids, undergo decarboxylation more readily upon heating. masterorganicchemistry.com The presence of a carbonyl group at the β-position facilitates the formation of a cyclic transition state, leading to the loss of CO₂. masterorganicchemistry.com
In the absence of such activating groups, decarboxylative halogenation can be achieved through methods like the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid reacting with a halogen. acs.org
Intramolecular Cyclization Reactions Involving the Butanoic Acid Side Chain
The butanoic acid side chain of this compound can undergo intramolecular cyclization to form fused ring systems.
Formation of Indanone and Tetralone Derivatives
Intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a common method for the synthesis of tetralones. wikipedia.orgsemanticscholar.org In the case of this compound, treatment with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, can induce cyclization to form a tetralone derivative. wikipedia.orgprepchem.com The reaction involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the new six-membered ring.
Similarly, indanone derivatives can be synthesized through intramolecular cyclization of 3-arylpropanoic acids. nih.govwhiterose.ac.uk While this compound has a butanoic acid chain, specific reaction conditions or modifications to the starting material could potentially lead to the formation of indanone structures through rearrangement or alternative cyclization pathways, though the formation of a tetralone is generally more direct. organic-chemistry.org
The synthesis of tetralones from 4-phenylbutanoic acid derivatives is a well-established transformation. For instance, 4-phenylbutanoic acid can be cyclized to 1-tetralone (B52770) using polyphosphoric acid. wikipedia.org The presence of electron-donating methyl groups on the phenyl ring of this compound would be expected to facilitate this intramolecular electrophilic substitution reaction.
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or conversion to Acyl Chloride | Amide |
| Reduction to Alcohol | 1. LiAlH₄, dry ether; 2. H₃O⁺ workup OR BH₃-THF | Primary Alcohol |
| Reduction to Aldehyde | 1. SOCl₂; 2. LiAlH(Ot-Bu)₃ OR 1. Esterification; 2. DIBAL-H, low temp. | Aldehyde |
| Intramolecular Cyclization | Polyphosphoric Acid (PPA) or Methanesulfonic Acid, Heat | Tetralone Derivative |
Friedel-Crafts Acylation for Ring Closure
The intramolecular Friedel-Crafts acylation of this compound serves as a classic and effective method for the synthesis of polycyclic ketone systems. This acid-catalyzed reaction, which leads to the formation of a new ring, is a fundamental transformation in organic synthesis for constructing tetralone frameworks. masterorganicchemistry.comresearchgate.net
The reaction involves the treatment of the carboxylic acid with a strong acid, which facilitates the formation of a key electrophilic intermediate, an acylium ion. youtube.combyjus.com The aromatic ring, activated by the electron-donating methyl groups, then acts as the nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.comsavemyexams.com The final step is the deprotonation of the resulting intermediate to restore aromaticity and yield the cyclized ketone. byjus.com
The mechanism proceeds as follows:
Formation of the Acylium Ion: The carboxylic acid is protonated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). Subsequent loss of a water molecule generates the highly electrophilic acylium ion. masterorganicchemistry.comsigmaaldrich.com
Intramolecular Attack: The electron-rich 2,3-dimethylphenyl ring attacks the acylium ion. Due to the substitution pattern, the cyclization is expected to occur at the C-6 position of the aromatic ring, which is para to one methyl group and ortho to the other, leading to the formation of a six-membered ring.
Rearomatization: A base (like the conjugate base of the acid catalyst) removes a proton from the carbon atom where the acylium ion attached, restoring the aromaticity of the benzene (B151609) ring and yielding the final tetralone product. libretexts.org
The success of this ring-closure reaction is generally high for forming six-membered rings from 4-arylbutanoic acid derivatives. masterorganicchemistry.com Alternative reagents to carboxylic acids, such as acyl chlorides with a Lewis acid catalyst like aluminum chloride (AlCl₃), can also be used to achieve the same transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In this case, the Lewis acid coordinates to the acyl chloride, facilitating the formation of the acylium ion. byjus.comsigmaaldrich.com
Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation
| Catalyst/Reagent | Role | Typical Conditions | Reference(s) |
| Polyphosphoric Acid (PPA) | Strong acid catalyst and solvent | Heat | masterorganicchemistry.com |
| Methanesulfonic Acid (MSA) | Strong acid catalyst | Often used as a solvent or co-solvent | masterorganicchemistry.com |
| Aluminum Chloride (AlCl₃) | Lewis acid catalyst (with acyl chloride) | Anhydrous conditions, often in a non-polar solvent | masterorganicchemistry.comwikipedia.org |
| Sulfuric Acid (H₂SO₄) | Strong acid catalyst | Concentrated, with heat | masterorganicchemistry.com |
Oxidation Reactions and Kinetic Studies
The oxidation of this compound can proceed through different pathways, primarily involving the alkyl side chain or the aromatic ring, depending on the oxidant and reaction conditions. The presence of the electron-donating dimethyl groups on the aromatic ring and the benzylic protons makes the molecule susceptible to oxidation.
Kinetic studies on the oxidation of related aromatic carboxylic acids and aldehydes by various oxidizing agents, such as chromium(VI) reagents (e.g., quinolinium dichromate) and potassium bromate, provide insight into the potential reactivity of this compound. researchgate.netelectronicsandbooks.com Typically, the oxidation of alkyl side chains on an aromatic ring is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the most reactive site.
For compounds like this compound, the oxidation kinetics are expected to follow a specific order with respect to the oxidant, the substrate, and any acid catalyst present. For instance, studies on the oxidation of aromatic aldehydes show the reaction is often first order in the oxidant, the substrate, and H⁺ ions. researchgate.netelectronicsandbooks.com A similar kinetic profile could be anticipated for the side-chain oxidation of this butanoic acid derivative.
The reaction rate is also influenced by the solvent medium. For example, in the oxidation of 4-oxo-4-phenylbutanoic acid, an increase in the acetic acid content of an aqueous acetic acid medium was found to increase the reaction rate. orientjchem.org This is attributed to the lower dielectric constant of the medium, which can stabilize the transition state of a reaction between an ion and a dipolar molecule. orientjchem.org
Table 2: Factors Influencing Oxidation Rates of Aromatic Acids
| Factor | General Observation | Potential Impact on this compound | Reference(s) |
| Oxidizing Agent | Stronger oxidants (e.g., Cr(VI), Mn(VII)) lead to faster rates. | Would readily oxidize the alkyl side chain or the ring. | researchgate.net |
| Acid Catalyst | Rate often increases with increasing H⁺ concentration. | Protonation can activate the oxidant or the substrate. | electronicsandbooks.comorientjchem.org |
| Substituents | Electron-donating groups on the ring can increase the rate of ring oxidation but may have complex effects on side-chain oxidation. | The dimethyl groups would activate the aromatic ring towards electrophilic attack by an oxidant. | researchgate.net |
| Solvent Polarity | Decreasing solvent polarity (e.g., increasing acetic acid % in water) can increase the rate. | An increase in rate would be expected in less polar solvent systems. | orientjchem.org |
| Temperature | Rate increases with temperature, following the Arrhenius equation. | Allows for the calculation of activation parameters like activation energy (Ea) and enthalpy of activation (ΔH‡). | orientjchem.org |
Radical and Photochemical Transformations of Aromatic Carboxylic Acids
Aromatic carboxylic acids, including this compound, are versatile precursors for radical and photochemical transformations. Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have enabled the generation of highly reactive radical species from carboxylic acids under mild conditions. nih.govlongdom.org
Two primary pathways for radical generation from carboxylic acids are prevalent:
Decarboxylative Radical Formation: Photo-induced oxidation of a carboxylate can lead to the formation of a carboxyl radical, which rapidly extrudes carbon dioxide (CO₂) to generate an alkyl radical. princeton.edu This strategy has been widely used to form carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov For this compound, this would produce a 3-(2,3-dimethylphenyl)propyl radical.
Acyl Radical Formation: A conceptually distinct approach involves the single-electron reduction of the carboxylic acid, often after its transient activation as a mixed anhydride (B1165640). nih.govlongdom.org This process generates an acyl radical, which is a valuable intermediate for the synthesis of ketones and other carbonyl compounds. nih.govchemrxiv.org This pathway avoids decarboxylation and retains the carbonyl functionality.
These transformations are typically mediated by a photocatalyst (like iridium or ruthenium complexes) that absorbs visible light and initiates the single-electron transfer process. nih.govrsc.org The reactions are often redox-neutral and can be performed at room temperature, offering a significant advantage over classical methods that may require harsh conditions like high temperatures or UV irradiation. nih.govlongdom.org
These photochemically generated radicals can participate in a variety of subsequent reactions, including:
Addition to Olefins: Acyl radicals can add to activated alkenes to form new C-C bonds, leading to more complex ketone structures. nih.govnih.gov
Coupling Reactions: Alkyl radicals formed via decarboxylation can be coupled with various partners in metallaphotoredox-catalyzed reactions. princeton.edu
Oxygenation: In the presence of molecular oxygen, radicals can be trapped to form peroxy intermediates, which can then be converted to alcohols, aldehydes, or ketones. princeton.edu
Table 3: Photochemical Transformations of Aromatic Carboxylic Acids
| Transformation | Intermediate Radical | Key Reagents/Conditions | Potential Product from this compound | Reference(s) |
| Photocatalytic Decarboxylation | Alkyl radical | Photocatalyst (e.g., Ir(ppy)₃), visible light, base | 1,2-Dimethyl-3-propylbenzene | princeton.eduacs.orgnih.gov |
| Acyl Radical Generation | Acyl radical | Photocatalyst, visible light, activating agent (e.g., DMDC), base | Acyl radical for subsequent C-C bond formation | nih.govlongdom.orgnih.gov |
| Decarboxylative Oxygenation | Alkyl radical | Photocatalyst, visible light, O₂ | 3-(2,3-Dimethylphenyl)propanal | princeton.edu |
| Photosensitized Decarboxylation | Alkyl radical | Aromatic ketone sensitizer (B1316253) (e.g., xanthone), UV light | 1,2-Dimethyl-3-propylbenzene | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 4 2,3 Dimethylphenyl Butanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 4-(2,3-dimethylphenyl)butanoic acid provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative groups causing a downfield shift to higher ppm values. The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info
Spin-spin coupling, observed as splitting of signals, arises from the interaction of non-equivalent protons on adjacent carbons. The n+1 rule is often used to interpret these splitting patterns, where 'n' is the number of neighboring non-equivalent protons. docbrown.info The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds.
For this compound, the expected ¹H NMR signals would include:
A singlet for the carboxylic acid proton (-COOH), typically found in the downfield region (around 10-12 ppm).
Multiplets for the aromatic protons on the dimethylphenyl ring.
Signals for the two methyl groups (-CH₃) attached to the aromatic ring, appearing as singlets in the upfield region.
Multiplets for the three methylene (B1212753) groups (-CH₂-) of the butanoic acid chain. The methylene group adjacent to the carboxylic acid would be the most downfield of the three due to the deshielding effect of the carbonyl group.
A representative, though not specific to this exact molecule, data table for a similar butanoic acid derivative is shown below for illustrative purposes. docbrown.info
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (COOH) | ~11.0 | singlet | - | 1H |
| Aromatic H's | ~7.0-7.2 | multiplet | - | 3H |
| -CH₂- (alpha to COOH) | ~2.4 | triplet | ~7.5 | 2H |
| -CH₂- (beta to COOH) | ~1.9 | multiplet | ~7.5 | 2H |
| -CH₂- (gamma to COOH) | ~2.6 | triplet | ~7.5 | 2H |
| Aromatic -CH₃ | ~2.2 | singlet | - | 3H |
| Aromatic -CH₃ | ~2.1 | singlet | - | 3H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. docbrown.info The chemical shift of a ¹³C signal is influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org
For this compound, the ¹³C NMR spectrum would be expected to show:
A signal for the carbonyl carbon (-COOH) in the downfield region (around 170-185 ppm). libretexts.org
Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than those bearing a proton.
Signals for the two methyl carbons attached to the aromatic ring.
Signals for the three methylene carbons of the butanoic acid chain.
A generalized ¹³C NMR data table is provided below to illustrate typical chemical shift ranges. docbrown.infolibretexts.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 185 |
| Aromatic C (Substituted) | 125 - 150 |
| Aromatic C-H | 125 - 150 |
| -CH₂- (alpha to COOH) | 30 - 40 |
| -CH₂- (beta to COOH) | 20 - 30 |
| -CH₂- (gamma to COOH) | 30 - 40 |
| Aromatic -CH₃ | 15 - 25 |
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for unambiguously assigning signals and determining the complete molecular structure. epfl.ch
COSY (Correlation Spectroscopy) : This homonuclear experiment shows correlations between protons that are spin-spin coupled. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together the fragments of the molecule. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all C-H moieties. epfl.chresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems separated by heteroatoms or quaternary carbons. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. harvard.edu NOESY is crucial for determining the stereochemistry and conformation of a molecule by identifying through-space interactions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and then fragmented further to provide more detailed structural information. nih.gov
For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can result in the loss of the -OH group (M-17) or the -COOH group (M-45). libretexts.org
McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids and esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon in the side chain, leading to the formation of a stable benzylic cation.
The analysis of these fragmentation patterns helps to confirm the presence of the butanoic acid chain and the dimethylphenyl group. nih.govlibretexts.org
While not commonly reported for the routine structural elucidation of a known compound like this compound, isotopic labeling studies are a powerful tool for investigating reaction mechanisms and biosynthetic pathways. In this context, specific atoms in the molecule can be replaced with their heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H). By tracking the position of the label in the product and its fragments using NMR and mass spectrometry, the precise bond-making and bond-breaking steps of a chemical or biological process can be determined. nih.gov For example, if this compound were the product of a reaction, labeling different starting materials could elucidate the origin of each atom in the final structure. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. While a dedicated spectrum for this compound is not widely published, data from its close isomer, 4-(2,5-dimethylphenyl)butanoic acid, offers significant insights into the expected vibrational modes. nih.gov The analysis of its IR spectrum, typically recorded from a melt on a capillary cell, reveals several key absorption bands characteristic of its structure. nih.gov
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. This band is typically centered in the region of 3300-2500 cm⁻¹, and its breadth is a direct consequence of strong intermolecular hydrogen bonding between molecules. Another definitive peak is the intense C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid dimer, appears in the 1725-1700 cm⁻¹ range.
Table 1: Expected Characteristic Infrared Absorption Bands for this compound (Based on general values and data for analogous compounds)
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300–2500 | O–H stretch | Carboxylic Acid (H-bonded) | Broad, Strong |
| 3100–3000 | C–H stretch | Aromatic Ring | Medium to Weak |
| 2960–2850 | C–H stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |
| 1725–1700 | C=O stretch | Carboxylic Acid Dimer | Strong |
| 1600–1450 | C=C stretch | Aromatic Ring | Medium |
| ~1410 | O–H bend | Carboxylic Acid | Medium |
| ~1250 | C–O stretch | Carboxylic Acid | Medium |
X-ray Crystallography for Solid-State Structure and Conformation (if available)
As of current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, its definitive solid-state structure, including precise bond lengths, angles, and crystal packing information, is not experimentally determined. However, based on fundamental principles of molecular geometry and the known structures of similar phenylalkanoic acids, a highly probable structural arrangement can be inferred. mdpi.comnih.gov
The molecular structure of this compound consists of a planar, though substituted, phenyl ring attached to a flexible four-carbon butanoic acid chain. The geometry around the sp² hybridized carbon atoms of the benzene (B151609) ring will be trigonal planar with bond angles of approximately 120°. The sp³ hybridized carbons of the butanoic acid chain will adopt a tetrahedral geometry with bond angles around 109.5°.
In the absence of experimental data, the most dominant intermolecular interaction predicted for this compound in the solid state is the formation of hydrogen bonds. Carboxylic acids almost universally form centrosymmetric dimers in the crystalline phase. In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a second, and vice-versa. This creates a stable eight-membered ring motif (R²₂(8) in graph-set notation).
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores—the parts of the molecule that absorb light—in this compound are the substituted benzene ring and the carbonyl group of the carboxylic acid.
The primary electronic transitions for this molecule are expected to be π → π* transitions associated with the aromatic ring. Substituted benzenes typically exhibit two main absorption bands: a strong band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of alkyl (dimethyl) and alkyl-carboxyl substituents on the benzene ring acts to slightly modify the energy of these transitions, often causing a small bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.
Additionally, the carbonyl group of the carboxylic acid possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a weak n → π* transition, which typically occurs at longer wavelengths (often >280 nm) but with a much lower intensity than the π → π* transitions. In many cases, this weak absorption is obscured by the much stronger B-band of the aromatic ring. Studies on other organic acids like pyruvic and benzoic acid confirm that π*←n transitions are characteristic features in their UV spectra. copernicus.org
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity |
| π → π | Substituted Benzene Ring | ~210-230 | Strong |
| π → π | Substituted Benzene Ring | ~260-280 | Weak to Medium |
| n → π* | Carbonyl (C=O) | >280 | Very Weak |
Computational Chemistry and Theoretical Studies on 4 2,3 Dimethylphenyl Butanoic Acid
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butanoic acid side chain in 4-(2,3-dimethylphenyl)butanoic acid means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. Identifying the global minimum on the PES corresponds to finding the most stable conformation of the molecule, which is crucial for understanding its biological activity and physical properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts, when compared with experimental spectra, can help in the definitive assignment of signals and in confirming the structure of the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using computational methods. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid group or the bending of C-H bonds in the phenyl ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within the molecule.
An illustrative table of predicted spectroscopic data is provided below.
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (COOH proton) | 12.1 ppm |
| ¹³C NMR | Chemical Shift (C=O carbon) | 175.4 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ |
| UV-Vis | λmax | 275 nm |
This table is for illustrative purposes and does not represent experimentally verified data.
Reaction Mechanism Elucidation through Transition State Analysis
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For reactions involving this compound, such as its esterification or cyclization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of the reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction can be located. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry and electronic structure of the transition state, detailed insights into the reaction mechanism can be obtained.
Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of a molecule. The MEP is a map of the electrostatic potential on the electron density surface of the molecule. It visually indicates the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential, highlighting its acidic nature.
Other chemical reactivity descriptors that can be derived from quantum chemical calculations include:
Global Hardness and Softness: These properties relate to the resistance of a molecule to changes in its electron distribution.
Electronegativity: A measure of the molecule's ability to attract electrons.
Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.
These descriptors provide a quantitative basis for predicting the reactivity and interaction of this compound in various chemical environments.
Thermodynamic Property Calculations
The calculation of thermodynamic properties through computational methods is a cornerstone of theoretical chemistry, enabling the prediction of a molecule's stability and its likely behavior in chemical reactions. These calculations typically determine key state functions such as enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are crucial for predicting reaction spontaneity, equilibrium constants, and thermal stability.
Detailed research findings from comprehensive literature and database searches indicate a notable absence of publicly available, computationally derived thermodynamic data specifically for this compound. While theoretical studies on the thermodynamic properties of related substituted phenylbutanoic acids and their parent compound, butanoic acid, have been conducted, specific values for the 2,3-dimethyl substituted variant are not present in the reviewed scientific literature.
In the absence of specific calculated data, a general understanding can be inferred from the parent structures. For example, the thermodynamic properties of butanoic acid are well-documented in various databases. Similarly, data for 4-phenylbutyric acid is also available. nih.gov These could serve as a foundational reference for estimating the properties of its dimethyl-substituted derivative, though such estimations would not capture the specific electronic and steric effects of the two methyl groups at the 2 and 3 positions of the phenyl ring.
Future computational studies are warranted to fill this data gap. Such research would likely employ methods like Density Functional Theory (DFT) or other high-level ab initio calculations to model the molecule and compute its thermodynamic properties. These studies would provide a quantitative basis for understanding the stability and reactivity of this compound.
Applications and Functionalization Strategies of 4 2,3 Dimethylphenyl Butanoic Acid Non Clinical
Role as a Key Intermediate in Organic Synthesis
There is a lack of specific, published research demonstrating the role of 4-(2,3-dimethylphenyl)butanoic acid as a key intermediate in organic synthesis.
Information regarding the application of this compound as a building block for agrochemical compounds is not present in the available scientific literature. Although many commercial agrochemicals contain substituted aromatic rings and carboxylic acid-derived functionalities, a direct link to this specific compound could not be established from the searched sources.
There is no available data to suggest that this compound has been utilized in the synthesis of polymeric monomers or other advanced materials. The presence of the carboxylic acid group could theoretically allow for its incorporation into polyester (B1180765) or polyamide chains, but no such research has been published in the reviewed literature.
Development of Novel Materials Based on this compound Derivatives
There are no documented studies on the development of novel materials, including supramolecular assemblies, based on derivatives of this compound. The potential for the carboxylic acid group to participate in hydrogen bonding to form supramolecular structures exists in theory, but has not been experimentally reported for this compound in the available literature.
Utilization as an Analytical Standard and Reference Compound
In the realm of analytical chemistry, the purity and characterization of compounds are paramount for accurate quantification and identification of substances. A well-characterized compound can serve as an analytical standard or reference material, providing a benchmark against which other samples are measured. While specific documented applications of this compound as a certified analytical standard are not widely available in public literature, its potential for such use is significant, contingent upon rigorous purification and characterization.
The role of an analytical standard is to ensure the reliability and accuracy of analytical methods. This is achieved by using a substance of a known purity and concentration to calibrate instruments and validate analytical procedures. For this compound to be utilized as an analytical standard, it would need to undergo a comprehensive set of analyses to establish its identity, purity, and the identity and quantity of any impurities.
Characterization and Purity Assessment:
The qualification of this compound as a reference standard would involve a battery of analytical techniques. The data generated from these analyses would be compiled into a Certificate of Analysis (CoA), providing a detailed profile of the compound.
Identity Confirmation: The unequivocal identification of the compound is the first step. This is typically achieved through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the specific arrangement of protons and carbon atoms, respectively, ensuring the correct isomeric structure (2,3-dimethylphenyl) and the butanoic acid side chain.
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound (192.25 g/mol ) and provide fragmentation patterns that are characteristic of its structure.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.
Purity Determination: The purity of the reference standard is a critical parameter. It is often determined using a mass balance approach, where the amounts of all impurities are quantified and subtracted from 100%. The following methods would be employed:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying organic impurities. Different detection methods, such as UV-Vis for HPLC and Flame Ionization Detection (FID) for GC, would be used to ensure a broad range of impurities are detected.
Karl Fischer Titration: This method is specific for the determination of water content.
Thermogravimetric Analysis (TGA): TGA can be used to determine the content of residual solvents and other volatile impurities.
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and oxygen, which can be compared to the theoretical values for the pure compound.
Hypothetical Certificate of Analysis Data:
The following tables represent the type of data that would be expected in a Certificate of Analysis for a batch of this compound qualified as an analytical standard. It is important to note that this data is illustrative and not based on actual experimental results for this specific compound due to the lack of publicly available information.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | [Not Available] |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| IR Spectrum | Conforms to structure |
Table 2: Purity and Impurity Profile
| Analysis | Method | Result |
| Purity (by HPLC) | HPLC-UV | > 99.5% |
| Individual Impurities | HPLC-UV | < 0.1% each |
| Total Organic Impurities | HPLC-UV | < 0.3% |
| Water Content | Karl Fischer Titration | < 0.1% |
| Residual Solvents | GC-HS | < 0.05% |
| Assay (by Titration) | Acid-Base Titration | 99.5% - 100.5% |
Table 3: Physical Constants
| Parameter | Method | Result |
| Melting Point | Capillary Method | [Hypothetical Range, e.g., 85-88 °C] |
| Boiling Point | [Not Applicable for solid] | - |
Research Findings and Applications in Method Development:
In the context of research, a well-characterized standard of this compound would be invaluable for the development and validation of new analytical methods. For instance, if this compound were an impurity in a pharmaceutical product, a reference standard would be essential for:
Method Specificity: Demonstrating that the analytical method can accurately measure the analyte of interest without interference from the standard.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the compound that can be reliably detected and quantified.
Linearity and Range: Confirming that the method provides results that are directly proportional to the concentration of the analyte over a specific range.
Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter between a series of measurements.
Without a commercially available, certified reference standard for this compound, researchers would need to synthesize and thoroughly characterize the compound in-house to ensure the validity of their analytical results. This process of characterization would mirror the steps outlined above to generate the necessary data for its qualification as a reference material for their specific application.
Derivatives, Analogues, and Structure Property Relationship Spr Studies
Systematic Structural Modifications of the Butanoic Acid Side Chain
The butanoic acid side chain is a key functional component of the molecule, and alterations to its length or composition can significantly impact its properties.
Varying the length of the carboxylic acid side chain, a process known as homologation (lengthening) or chain shortening, directly influences the molecule's lipophilicity and spatial orientation. These modifications can affect how the molecule interacts with biological systems or its solubility in different solvents. For instance, increasing the chain length would likely enhance its non-polar character, while shortening it would increase its polarity.
Aromatic Ring Substituent Effects on Reactivity and Properties
The specific positioning of the two methyl groups on the phenyl ring (e.g., 2,3-dimethyl, 2,5-dimethyl nih.gov, or 3,4-dimethyl chemicalbook.com) creates distinct positional isomers, each with a unique steric and electronic profile. The electron-donating nature of methyl groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. nih.gov The spatial arrangement of these methyl groups also dictates how the molecule can orient itself and interact with other molecules or surfaces. nih.gov For example, the steric hindrance around the butanoic acid chain will differ between the 2,3- and 3,4-dimethyl isomers, potentially affecting reaction rates at the carboxylic acid group.
Table 1: Properties of Positional Isomers of Dimethylphenylbutanoic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(2,3-dimethylphenyl)butanoic acid | Not readily available | C12H16O2 | 192.25 |
| 4-(2,5-dimethylphenyl)butanoic acid | 1453-06-1 nih.gov | C12H16O2 nih.gov | 192.25 nih.gov |
| 4-(3,4-dimethylphenyl)butanoic acid | 5465-18-9 chemicalbook.com | C12H16O2 chemicalbook.com | 192.25 chemicalbook.com |
This table presents a comparison of the basic properties of different positional isomers of dimethylphenylbutanoic acid.
Ester and Amide Derivatives: Synthesis, Reactivity, and Properties
The carboxylic acid group of this compound can be readily converted into a variety of ester and amide derivatives. researchgate.netmdpi.com These modifications are fundamental in synthetic chemistry and are often employed to alter a molecule's solubility, stability, and biological activity. nih.gov
The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amide synthesis involves the reaction of the carboxylic acid with an amine, often requiring a coupling agent to facilitate the formation of the amide bond. mdpi.com The reactivity of these derivatives differs significantly from the parent carboxylic acid. Esters are susceptible to hydrolysis back to the carboxylic acid and alcohol, while amides are generally more stable. nih.gov The properties of the resulting ester or amide are heavily influenced by the nature of the alcohol or amine used in their synthesis. researchgate.netnih.gov
Table 2: Examples of Ester and Amide Derivatives
| Derivative Type | General Structure | Key Properties |
| Ester | R-COOR' | Increased lipophilicity, potential for hydrolysis |
| Amide | R-CONR'R'' | Generally stable, can participate in hydrogen bonding |
This table provides a general overview of the properties of ester and amide derivatives that can be synthesized from this compound.
Cyclized Analogues and their Chemical Properties
The intramolecular cyclization of this compound yields a tetralone derivative, a class of bicyclic aromatic ketones. This transformation is a key step in the synthesis of various polycyclic compounds and is typically achieved through an intramolecular Friedel-Crafts acylation. The structure and chemical properties of the resulting cyclized analogue are influenced by the substitution pattern on the aromatic ring.
The cyclization of 4-arylbutyric acids is a well-established method for the synthesis of 1-tetralones. This reaction generally proceeds by activating the carboxylic acid, often by converting it to an acyl chloride, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. The presence of activating groups on the phenyl ring, such as methyl groups, facilitates this cyclization.
In the case of this compound, the two methyl groups on the benzene (B151609) ring are electron-donating and activate the ring towards electrophilic substitution. stackexchange.comsavemyexams.comwikipedia.org The directing effect of these groups determines the position of cyclization. Methyl groups are ortho- and para-directing. stackexchange.comsavemyexams.com In 1,2-disubstituted benzenes like this, the incoming electrophile is directed to positions ortho and para to each methyl group. The combined effect of the two methyl groups in this compound strongly activates the C6 position for electrophilic attack, leading to the formation of a single major product, 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one .
The synthesis is typically carried out by treating this compound with a dehydrating agent and a Lewis acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), to promote the intramolecular acylation. chemguide.co.ukmasterorganicchemistry.comlibretexts.org
The resulting cyclized analogue, a dimethyl-substituted tetralone, is a versatile intermediate in organic synthesis. Its chemical properties are characterized by the reactivity of the ketone functional group and the aromatic ring.
Interactive Data Table: Properties of the Cyclized Analogue
| Property | Value | Source |
| IUPAC Name | 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Deduced from cyclization reaction |
| Molecular Formula | C₁₂H₁₄O | Deduced from structure |
| Molar Mass | 174.24 g/mol | Calculated |
| Appearance | Likely a colorless oil or low-melting solid | tandfonline.com |
| Key Functional Groups | Ketone, Aromatic Ring | Deduced from structure |
The chemical reactivity of 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one is typical of tetralones. The ketone carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, and the α-methylene group is susceptible to reactions such as alkylation and condensation. tandfonline.com The aromatic ring can undergo further electrophilic substitution, with the position of substitution being directed by the existing alkyl and acyl groups.
Interactive Data Table: Key Research Findings on Tetralone Derivatives
| Research Area | Findings |
| Synthesis | Intramolecular Friedel-Crafts acylation of 4-arylbutyric acids is an efficient method for synthesizing tetralones. Catalysts like PPA, AlCl₃, and zeolites are commonly used. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgnih.gov |
| Reactivity | The ketone group can be reduced to an alcohol. The α-methylene group is reactive towards various electrophiles. The aromatic ring can undergo further substitution. tandfonline.comyoutube.comyoutube.com |
| Structure-Property | The substituents on the aromatic ring influence the reactivity and potential biological activity of the tetralone scaffold. publish.csiro.auorganicchemistrytutor.com |
These cyclized analogues serve as important building blocks for the synthesis of more complex molecules with potential applications in various fields of chemistry.
Q & A
Q. What are the key structural features of 4-(2,3-dimethylphenyl)butanoic acid, and how do they influence its reactivity?
The compound features a butanoic acid backbone with a 2,3-dimethylphenyl substituent at the fourth carbon. The electron-donating methyl groups on the aromatic ring enhance steric hindrance and modulate electronic effects, potentially reducing electrophilic substitution reactivity. The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and interactions in biological systems. Structural analogs, such as fluorinated phenylbutanoic acids, demonstrate that substituent position and electronegativity significantly alter reactivity and bioactivity .
Q. What synthetic routes are commonly employed for preparing this compound?
A practical method involves Friedel-Crafts alkylation of 2,3-dimethylbenzene with a suitably functionalized butanoic acid precursor, followed by oxidation or hydrolysis. For stereochemical control, enzymatic deracemization (e.g., using lipases or esterases) can resolve racemic mixtures, as demonstrated in analogs like 3-(4-fluorophenyl)butanoic acid . Patent literature (e.g., WO 2016/111347) describes advanced strategies for analogous compounds, such as coupling aryl halides with pre-functionalized butanoic acid derivatives via palladium-catalyzed cross-coupling .
Advanced Research Questions
Q. How can researchers address challenges in the enantiomeric resolution of this compound derivatives?
Chiral chromatography (e.g., using amylose- or cellulose-based columns) is effective for separating enantiomers. Alternatively, enzymatic resolution—employing esterases or lipases to selectively hydrolyze one enantiomer—has been validated for structurally similar compounds, such as 3-(4-fluorophenyl)butanoic acid . Kinetic resolution parameters (e.g., pH, temperature) must be optimized to maximize enantiomeric excess (ee).
Q. What analytical techniques are recommended for validating purity and structural integrity in complex mixtures?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are critical for structural confirmation. Purity assessment requires hyphenated techniques like HPLC-UV/ELSD or UPLC-MS. For trace impurities, gas chromatography (GC-MS) with derivatization (e.g., silylation) is advised. EPA DSSTox and PubChem protocols provide standardized workflows for data validation .
Q. How does the substitution pattern on the phenyl ring affect bioactivity, based on structure-activity relationship (SAR) studies?
SAR studies of analogs, such as 3-amino-4-(3,4-dichlorophenyl)butanoic acid, reveal that electron-withdrawing groups (e.g., Cl, F) enhance receptor binding affinity, while methyl groups increase lipophilicity and metabolic stability. Comparative bioactivity data (e.g., IC₅₀ values) for structurally similar compounds suggest that 2,3-dimethyl substitution may reduce steric clashes in hydrophobic binding pockets .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in sample purity, assay conditions, or enantiomeric composition. Methodological steps include:
- Re-evaluating synthetic routes to confirm stereochemical consistency .
- Cross-validating bioassays using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Comparing results with structurally characterized analogs (e.g., fluorinated or chlorinated derivatives) to identify substituent-specific trends .
Methodological Notes
- Stereochemical Analysis : Always report enantiomeric ratios (er) and use chiral auxiliaries or catalysts to minimize racemization during synthesis .
- Data Reproducibility : Adopt EPA DSSTox or PubChem protocols for analytical validation to ensure cross-study comparability .
- SAR Optimization : Computational modeling (e.g., molecular docking) paired with synthetic modification of substituents can refine bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
